N-[4-(2-chloropropanoyl)phenyl]acetamide (CAS 81112-08-5) is a bifunctional alpha-chloro ketone and protected aniline derivative widely utilized in pharmaceutical manufacturing. Commercially recognized as Levosimendan Impurity 19, it serves a dual role: it is a critical electrophilic building block for synthesizing heterocycles (such as pyridazinones and PROTAC linkers) and a highly regulated process impurity [1]. Because it contains both an alkylating alpha-chloro ketone moiety and a para-acetamide group, it offers precise regiocontrol during complex multi-step syntheses. For procurement professionals and analytical chemists, securing high-purity batches of this specific compound is paramount for both high-yield API synthesis and strict regulatory compliance under ICH guidelines .
Substituting N-[4-(2-chloropropanoyl)phenyl]acetamide with closely related analogs, such as the bromo-derivative or unprotected aminophenyl ketones, severely compromises both synthetic viability and analytical compliance. In synthetic workflows, the acetamide group is strictly required to prevent Lewis acid complexation and ensure exclusive para-direction during Friedel-Crafts acylation; unprotected amines fail to achieve this regioselectivity. Furthermore, in analytical quality control, this specific compound has been identified as a Class A strong positive in the Ames mutagenicity assay [1]. Consequently, regulatory frameworks mandate the exact quantification of this specific chloro-impurity in final drug substances like Levosimendan. Using a structural analog for HPLC/LC-MS calibration is analytically invalid and will result in immediate regulatory audit failure .
N-[4-(2-chloropropanoyl)phenyl]acetamide is classified as a Class A strong positive in the Ames assay, making it a Potentially Mutagenic Impurity (PMI) that must be controlled to Parts Per Million (ppm) levels in final API batches [1]. Accurate LC-MS/MS method validation for this specific impurity requires a high-purity (≥97%) certified reference standard of the exact CAS 81112-08-5 structure. Attempts to use surrogate standards or crude in-house mixtures lead to inaccurate response factors and retention time mismatches, failing ICH M7 regulatory requirements .
| Evidence Dimension | LC-MS/MS Response Factor Accuracy for API Release |
| Target Compound Data | Exact calibration (100% accuracy) using ≥97% pure standard |
| Comparator Or Baseline | Surrogate alpha-halo ketone standards |
| Quantified Difference | Elimination of response factor errors; strictly required for <10 ppm LOD/LOQ validation |
| Conditions | ICH M7 compliant LC-MS/MS impurity profiling |
Pharmaceutical QC laboratories must procure the exact, high-purity analytical standard to validate API clearance and pass stringent regulatory audits.
As a bifunctional building block, the alpha-chloro ketone moiety in N-[4-(2-chloropropanoyl)phenyl]acetamide provides an optimal balance between shelf stability and electrophilic reactivity for cyclization reactions, such as PROTAC linker synthesis [1]. Compared to the corresponding alpha-bromo analog, which is highly reactive but prone to rapid degradation and polymerization during ambient storage, the chloro-derivative maintains superior purity over extended storage periods while still delivering high yields in heated nucleophilic substitutions .
| Evidence Dimension | Ambient Storage Stability |
| Target Compound Data | >98% purity retained over standard storage cycles (alpha-chloro) |
| Comparator Or Baseline | Alpha-bromo analog |
| Quantified Difference | Significantly reduced degradation rate, enabling bulk procurement and storage |
| Conditions | Ambient or standard refrigerated storage prior to synthesis |
For scale-up manufacturing and PROTAC library generation, the alpha-chloro compound allows for bulk procurement without the severe cold-chain logistics required for the less stable bromo-analog.
In the synthesis of cardiovascular APIs like Levosimendan, N-[4-(2-chloropropanoyl)phenyl]acetamide serves as the critical precursor for constructing the 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl ring . The specific alpha-methyl group (from the propanoyl chain) and the alpha-chloride leaving group dictate the precise regiochemistry of the subsequent hydrazine condensation. Using a generic alpha-chloroacetophenone derivative (lacking the methyl group) completely alters the pharmacological profile of the resulting API, demonstrating that this specific substitution pattern is non-negotiable for target binding efficacy .
| Evidence Dimension | Target API structural fidelity |
| Target Compound Data | Yields the essential 4-methyl-pyridazinone pharmacophore |
| Comparator Or Baseline | Des-methyl analog (N-[4-(2-chloroacetyl)phenyl]acetamide) |
| Quantified Difference | 100% essential for active Levosimendan vs. 0% activity for des-methyl analog |
| Conditions | Hydrazine condensation followed by pharmacological evaluation |
Procurement must strictly specify the 2-chloropropanoyl chain (CAS 81112-08-5) to ensure the final API possesses the correct methyl substitution required for calcium-sensitizing activity.
Essential for QC laboratories validating LC-MS/MS methods to quantify Levosimendan Impurity 19 down to ppm levels, ensuring API safety and regulatory approval .
Procured in bulk as a critical intermediate for the synthesis of the pyridazinone ring in Levosimendan and related inodilator analogs .
Utilized by medicinal chemists as a stable, electrophilic handle to construct thiazole or imidazole linkers in targeted protein degradation (PROTAC) libraries [1].